7-Methoxy-1-indanone
Overview
Description
7-Methoxy-1-indanone is an organic compound with the molecular formula C10H10O2 It is a derivative of 1-indanone, featuring a methoxy group at the 7th position of the indanone ring
Mechanism of Action
Target of Action
Indanones, a class of compounds to which 7-methoxy-1-indanone belongs, are known to interact with various biological targets, including adrenergic receptors . These receptors are metabotropic receptors located on cell membranes and are stimulated by catecholamines, especially adrenaline and noradrenaline .
Mode of Action
It’s known that indanones can undergo various chemical transformations, including cyclization and annulation, to form complex molecular structures . These transformations could potentially alter the activity and interaction of the compound with its targets.
Biochemical Pathways
Indanones are known to be involved in the synthesis of various biologically relevant compounds and natural products . These include plecarpenene/plecarpenone, swinhoeisterol A, cephanolides A–D, diptoindonesin G, and atlanticone C .
Pharmacokinetics
The compound is a solid at room temperature , with a melting point of 99-102 °C , which could influence its bioavailability.
Result of Action
It can be used to synthesize 10,15-dihydro-4,9,14-trimethoxy-5h-diindeno[1,2-a;1′,2′-c]fluorene via acid-catalyzed trimerization .
Biochemical Analysis
Biochemical Properties
7-Methoxy-1-indanone plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is known to interact with various enzymes and proteins, facilitating reactions that lead to the formation of larger, more complex structures. For instance, this compound can be used to synthesize 10,15-Dihydro-4,9,14-trimethoxy-5H-diindeno[1,2-a;1′,2′-c]fluorene via acid-catalyzed trimerization . This interaction highlights its role as a building block in organic synthesis, where it acts as a substrate for enzyme-catalyzed reactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of indanone, including this compound, exhibit cytotoxic activities against certain cancer cell lines . This suggests that this compound may impact cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, indanone derivatives have been shown to inhibit cholinesterases, enzymes involved in the breakdown of acetylcholine . This inhibition can result in increased levels of acetylcholine, thereby affecting neurotransmission and potentially offering therapeutic benefits for neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have indicated that this compound is relatively stable under standard laboratory conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has shown that indanone derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, in a study involving a mouse model of polycystic kidney disease, 1-Indanone, a related compound, was found to slow down cyst development at specific dosages . This highlights the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other metabolites. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism . Understanding these pathways is essential for elucidating the compound’s role in metabolic processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its bioavailability and efficacy . Studies have shown that the distribution of indanone derivatives can vary significantly, affecting their therapeutic potential and side effects.
Subcellular Localization
The subcellular localization of this compound is a critical factor that affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential therapeutic targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Methoxy-1-indanone can be synthesized through several methods. One common approach involves the cyclization of phenylpropionic acid derivatives. For instance, a mixture of diethyl 2-(3,5-dimethoxybenzyl)malonate and methanesulfonic acid can be stirred at 100°C for 2 hours to yield this compound in excellent yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using readily available starting materials such as phenylpropionic acids and their derivatives. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1-indanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
7-Methoxy-1-indanone has a broad range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, antibacterial, and anticancer properties.
Medicine: Research explores its use in developing pharmaceuticals for treating diseases such as Alzheimer’s and cancer.
Industry: It finds applications in the production of advanced materials, including polymers and resins
Comparison with Similar Compounds
1-Indanone: The parent compound without the methoxy group.
5,7-Dimethoxy-1-indanone: A derivative with two methoxy groups.
4,7-Dimethoxy-1-indanone: Another derivative with methoxy groups at different positions.
Uniqueness: 7-Methoxy-1-indanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
7-methoxy-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-9-4-2-3-7-5-6-8(11)10(7)9/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXBVBATQPHSSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302111 | |
Record name | 7-Methoxy-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40302111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34985-41-6 | |
Record name | 34985-41-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Methoxy-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40302111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Methoxy-1-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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